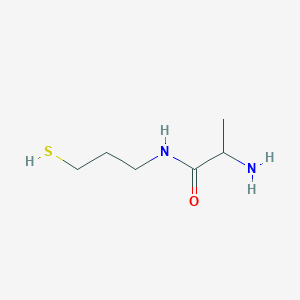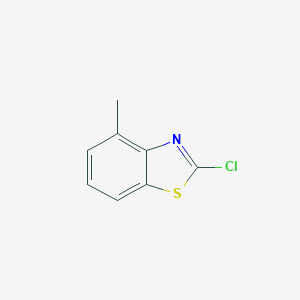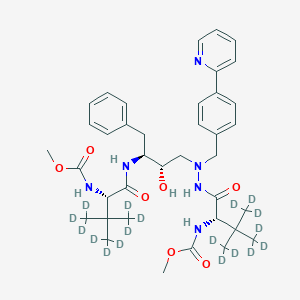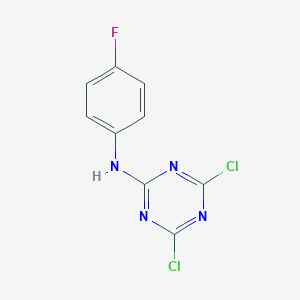
Chlorodifluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorodifluoropropane (HCFC-142b) is a colorless gas that is widely used in the chemical industry as a blowing agent for the production of polyurethane foam, as well as in the refrigeration and air conditioning industry. Due to its high ozone depletion potential, HCFC-142b is being phased out under the Montreal Protocol, which aims to protect the ozone layer. In
作用机制
The mechanism of action of Chlorodifluoropropane is not fully understood, but it is believed to act as a central nervous system depressant. Chlorodifluoropropane has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain, which may contribute to its sedative effects.
生化和生理效应
Chlorodifluoropropane has been shown to have a number of biochemical and physiological effects. In animal studies, exposure to Chlorodifluoropropane has been shown to cause liver and kidney damage, as well as changes in blood chemistry. Chlorodifluoropropane has also been shown to cause developmental toxicity in animal studies, including reduced fetal weight and skeletal abnormalities.
实验室实验的优点和局限性
Chlorodifluoropropane has a number of advantages for use in lab experiments, including its low boiling point and high vapor pressure, which make it easy to handle and manipulate. Chlorodifluoropropane is also non-flammable and has a low toxicity, which makes it safe to use in the laboratory. However, Chlorodifluoropropane is being phased out under the Montreal Protocol, which may limit its availability in the future.
未来方向
There are a number of future directions for research on Chlorodifluoropropane. One area of research is the development of alternative blowing agents for the production of polyurethane foam, which do not have a high ozone depletion potential. Another area of research is the development of alternative refrigerants for the refrigeration and air conditioning industry, which do not contribute to global warming. Finally, more research is needed to fully understand the mechanism of action of Chlorodifluoropropane and its effects on human health and the environment.
Conclusion
In conclusion, Chlorodifluoropropane is a widely used chemical compound in the chemical, refrigeration, and air conditioning industries. Despite its usefulness, it has been identified as a significant contributor to ozone depletion and is being phased out under the Montreal Protocol. Scientific research on Chlorodifluoropropane has revealed its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the effects of Chlorodifluoropropane on human health and the environment and to develop alternatives for its use in various applications.
合成方法
Chlorodifluoropropane is synthesized by the reaction of 1,1,1-trifluoro-2-chloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high pressure and temperature, and the yield of Chlorodifluoropropane is around 90%.
科学研究应用
Chlorodifluoropropane is used in various scientific research applications, including as a solvent for the extraction of lipids and proteins from biological samples, as a blowing agent for the production of polyurethane foam, and as a refrigerant in the refrigeration and air conditioning industry. Chlorodifluoropropane is also used as a reference compound in the analysis of environmental samples.
属性
CAS 编号 |
134190-53-7 |
|---|---|
产品名称 |
Chlorodifluoropropane |
分子式 |
C3H5ClF2 |
分子量 |
114.52 g/mol |
IUPAC 名称 |
1-chloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H5ClF2/c1-2-3(4,5)6/h2H2,1H3 |
InChI 键 |
ATJSHGXKPLTCEG-UHFFFAOYSA-N |
SMILES |
CCC(F)(F)Cl |
规范 SMILES |
CCC(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



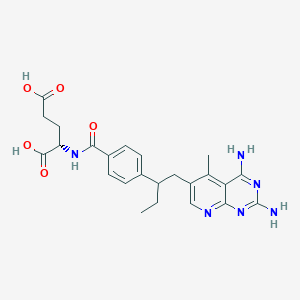
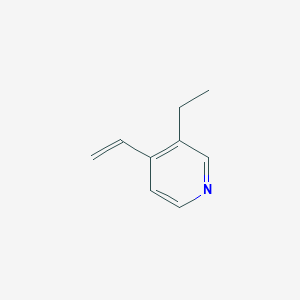
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
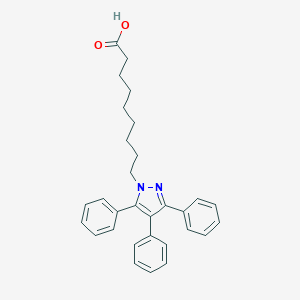
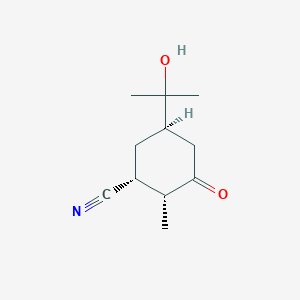
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
